![molecular formula C25H25NO B1673178 1-Pentyl-2-methyl-3-(1-naphthoyl)indole CAS No. 155471-10-6](/img/structure/B1673178.png)
1-Pentyl-2-methyl-3-(1-naphthoyl)indole
Overview
Description
“1-Pentyl-2-methyl-3-(1-naphthoyl)indole”, also known as JWH-018, is an analgesic chemical from the naphthoylindole family . It acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with some selectivity for CB2 . It produces effects in animals similar to those of tetrahydrocannabinol (THC), a cannabinoid naturally present in cannabis .
Synthesis Analysis
The synthesis of JWH-018 was carried out by John W. Huffman, an organic chemist at Clemson University . He synthesized a variety of chemical compounds that affect the endocannabinoid system . JWH-018 is one of these compounds, with studies showing an affinity for the cannabinoid (CB1) receptor five times greater than that of THC .Molecular Structure Analysis
The molecular formula of JWH-018 is C24H23NO . The compound is hydrophobic and insoluble in water . The structure of JWH-018 includes a naphthoyl group, a pentyl chain, and an indole ring .Physical And Chemical Properties Analysis
JWH-018 is a hydrophobic compound with a molar mass of 341.454 g/mol . It is insoluble in water . The compound has a pentyl chain, a naphthoyl group, and an indole ring .Scientific Research Applications
Cannabinoid Receptor Research
JWH-007 is primarily recognized for its role as a cannabinoid agonist at both CB1 and CB2 receptors . This makes it a valuable compound for studying the pharmacology of cannabinoid receptors. Research involving JWH-007 can help in understanding the binding affinity and intrinsic activity of synthetic cannabinoids at these receptors, which is crucial for developing new therapeutic agents that target the endocannabinoid system.
Analgesic Potential
Due to its action on cannabinoid receptors, JWH-007 has been studied for its analgesic properties . It could serve as a lead compound for the development of new painkillers that might offer an alternative to opioids, potentially with fewer side effects and lower addiction risks.
Neuropharmacological Effects
JWH-007’s similarity to THC, the active component of cannabis, suggests its utility in neuropharmacological research . Studies could explore its effects on spontaneous activity, antinociception, hypothermia, and catalepsy in animal models, contributing to our understanding of how cannabinoid compounds affect the central nervous system.
Drug Abuse and Dependence
As a potent cannabinoid receptor agonist, JWH-007 can be used to study drug abuse and dependence mechanisms . It can help in examining how synthetic cannabinoids might affect the brain’s reward system and lead to addiction, which is vital for developing strategies to combat substance abuse.
Toxicology and Forensic Science
JWH-007 has relevance in toxicology and forensic science due to its presence in ‘herbal’ synthetic cannabis products . Its identification and quantification are essential for legal and medical purposes, such as determining the cause of intoxication or contributing to the legal classification of new psychoactive substances.
Chemical Biology and Ligand Design
The structural features of JWH-007, including the naphthoylindole moiety, make it an interesting subject for chemical biology research . It can be used to study ligand-receptor interactions and to design novel ligands with specific properties for targeting cannabinoid receptors.
Mechanism of Action
JWH-007, also known as 1-Pentyl-2-methyl-3-(1-naphthoyl)indole or UNII-5IQ75333OM, is a synthetic cannabinoid that has been the subject of extensive research due to its potent activity .
Target of Action
JWH-007 primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
As a cannabinoid agonist , JWH-007 binds to both CB1 and CB2 receptors with high affinity . This binding mimics the action of endogenous cannabinoids, leading to a series of cellular responses .
Biochemical Pathways
Upon binding to the CB1 and CB2 receptors, JWH-007 triggers a cascade of biochemical reactions. These reactions can influence various physiological processes, from pain perception to mood regulation . .
Result of Action
JWH-007’s action at the CB1 and CB2 receptors leads to a range of effects at the molecular and cellular levels. For instance, it has been found to perform comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBNKINXTRKICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165903 | |
Record name | JWH-007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-2-methyl-3-(1-naphthoyl)indole | |
CAS RN |
155471-10-6 | |
Record name | JWH 007 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155471-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-007 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-007 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQ75333OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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